Benzenepentacarboxylic Acid

Description

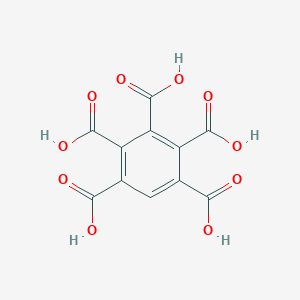

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2,3,4,5-pentacarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O10/c12-7(13)2-1-3(8(14)15)5(10(18)19)6(11(20)21)4(2)9(16)17/h1H,(H,12,13)(H,14,15)(H,16,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSOHXTZPUMONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166436 | |

| Record name | Benzenepentacarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Benzenepentacarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1585-40-6 | |

| Record name | Benzenepentacarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1585-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepentacarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENEPENTACARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepentacarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepentacarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEPENTACARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XI0AN8BWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to a Proposed Synthesis of Benzenepentacarboxylic Acid from Durene

Disclaimer: The direct synthesis of benzenepentacarboxylic acid from durene is not a widely documented or established industrial process. This guide presents a plausible, multi-step synthetic pathway based on fundamental and well-established organic chemistry principles. The experimental protocols provided are derived from analogous reactions and should be considered theoretical. Optimization and safety assessments would be critical for any practical implementation.

This technical guide is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis. It outlines a conceptual synthetic route from durene to this compound, detailing the necessary chemical transformations and providing hypothetical experimental parameters.

Introduction

This compound is a highly functionalized aromatic compound with potential applications in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and as a building block for complex organic molecules. Its synthesis presents a challenge due to the steric hindrance and electronic deactivation caused by the presence of multiple carboxyl groups on the benzene (B151609) ring. Durene (1,2,4,5-tetramethylbenzene) is a readily available petrochemical feedstock and a common starting material for the production of pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid). This guide proposes a comprehensive, multi-step pathway to extend the carboxylation of durene-derived intermediates to achieve this compound.

The proposed overall synthesis is a five-step process:

-

Oxidation: Conversion of durene to pyromellitic acid.

-

Protection (Esterification): Conversion of pyromellitic acid to its tetramethyl ester to protect the acidic protons and improve solubility.

-

Functionalization (Bromination): Introduction of a bromine atom at the vacant C-3 position of the aromatic ring.

-

Carboxylation: Formation of a Grignard reagent from the brominated intermediate followed by reaction with carbon dioxide to introduce the fifth carboxyl group.

-

Deprotection (Hydrolysis): Conversion of the ester groups back to carboxylic acids to yield the final product, this compound.

Proposed Synthetic Pathway

The logical flow of the proposed synthesis is outlined below. Each step is detailed in the subsequent sections with experimental protocols and quantitative data.

Figure 1: Proposed multi-step synthesis pathway from durene to this compound.

Experimental Protocols and Data

Step 1: Oxidation of Durene to Pyromellitic Acid

The initial step involves the oxidation of the four methyl groups of durene. This can be achieved through either a liquid-phase or a vapor-phase process. The liquid-phase method generally offers higher yields and purity.[1][2]

Experimental Protocol (Liquid-Phase Oxidation):

-

Reactor Setup: A high-pressure, stirred autoclave reactor equipped with gas inlet and outlet, temperature and pressure controls, and a reflux condenser is charged with acetic acid as the solvent.

-

Catalyst Loading: A catalyst system consisting of cobalt (II) acetate, manganese (II) acetate, and a bromine source (e.g., hydrogen bromide or sodium bromide) is added to the solvent.[1][3]

-

Reactant Addition: Durene is dissolved in the acetic acid solvent within the reactor.

-

Reaction Conditions: The reactor is sealed and pressurized with a source of molecular oxygen (e.g., compressed air). The mixture is heated to a temperature between 180–220°C and maintained at a pressure of 2.0–3.0 MPa.[1] The reaction is typically run for 3-6 hours with continuous stirring.[1]

-

Product Isolation: After the reaction is complete, the reactor is cooled to room temperature. The solid product, pyromellitic acid, precipitates out of the acetic acid.[2]

-

Purification: The precipitated pyromellitic acid is collected by filtration, washed with fresh acetic acid and then water, and dried under vacuum. Purity can be further enhanced by recrystallization from water.

| Parameter | Value | Reference |

| Starting Material | Durene (1,2,4,5-tetramethylbenzene) | - |

| Solvent | Acetic Acid | [1] |

| Catalyst System | Co-Mn-Br | [1][4] |

| Temperature | 180–220 °C | [1] |

| Pressure | 2.0–3.0 MPa | [1] |

| Reaction Time | 3–6 hours | [1] |

| Typical Yield | 93-95% (precipitated) | [2] |

| Purity | >99% (after purification) | [1] |

Table 1: Quantitative data for the liquid-phase oxidation of durene.

Step 2: Protection of Carboxyl Groups via Esterification

To prevent the acidic protons of the carboxyl groups from interfering with the subsequent Grignard reagent formation, they are protected as methyl esters via Fischer esterification.[5][6]

Experimental Protocol (Fischer Esterification):

-

Reactor Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reactant and Catalyst Addition: Pyromellitic acid is suspended in a large excess of methanol (B129727), which acts as both a reactant and the solvent. A catalytic amount of concentrated sulfuric acid is carefully added.[7][8]

-

Reaction Conditions: The mixture is heated to reflux (approximately 65°C) and maintained for several hours (typically 6-15 hours) to drive the equilibrium towards the ester product.[7]

-

Work-up: The reaction mixture is cooled, and the excess methanol is removed by rotary evaporation.

-

Product Isolation: The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude tetramethyl 1,2,4,5-benzenetetracarboxylate. The product can be purified by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Starting Material | Pyromellitic Acid | - |

| Reagent/Solvent | Methanol (large excess) | [7] |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | [7][8] |

| Temperature | Reflux (approx. 65 °C) | [8] |

| Reaction Time | 6–15 hours | [7] |

| Typical Yield | >90% (analogous reactions) | - |

Table 2: Typical parameters for Fischer esterification of aromatic carboxylic acids.

Step 3: Functionalization via Electrophilic Bromination

With the carboxyl groups protected, the vacant position on the aromatic ring (C-3) can be functionalized, for instance, by bromination.

Experimental Protocol (Aromatic Bromination):

-

Reactor Setup: A three-necked flask is equipped with a dropping funnel, a condenser (with a gas trap for HBr), and a mechanical stirrer.

-

Reactant and Catalyst: The tetramethyl 1,2,4,5-benzenetetracarboxylate is dissolved in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride). A catalytic amount of iron(III) bromide (FeBr₃) is added.

-

Reagent Addition: A solution of elemental bromine (Br₂) in the same solvent is added dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: The reaction is stirred at room temperature or with gentle heating (e.g., 40-50°C) until the bromine color disappears, indicating consumption of the reagent. The reaction progress can be monitored by TLC or GC.

-

Work-up: The reaction mixture is cooled and washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a water wash.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude product, tetramethyl 3-bromo-1,2,4,5-benzenetetracarboxylate, is purified by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Starting Material | Tetramethyl 1,2,4,5-benzenetetracarboxylate | - |

| Reagent | Bromine (Br₂) | - |

| Catalyst | Iron(III) Bromide (FeBr₃) | - |

| Solvent | Dichloromethane or CCl₄ | - |

| Temperature | 25–50 °C | [9] |

| Typical Yield | Moderate to high (system dependent) | - |

Table 3: General conditions for the bromination of an activated aromatic ring.

Step 4: Carboxylation via Grignard Reagent

This step involves the formation of a Grignard reagent from the aryl bromide, followed by its reaction with carbon dioxide to install the fifth carboxyl group.[10][11]

References

- 1. Pyromellitic Acid Process I: Liquid-Phase Oxidation - News [zbaqchem.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. EP1526124A1 - Process for producing pyromellitic acid - Google Patents [patents.google.com]

- 4. biotech-asia.org [biotech-asia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US2394268A - Bromination of aromatic acids - Google Patents [patents.google.com]

- 10. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]

- 11. m.youtube.com [m.youtube.com]

Spectroscopic Analysis of Benzenepentacarboxylic Acid: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for benzenepentacarboxylic acid.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Broad Singlet | 5H | -COOH |

| ~8.5 | Singlet | 1H | Ar-H |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 175 | C=O |

| ~135 - 140 | Ar-C (quaternary) |

| ~130 - 135 | Ar-CH |

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1620 | Medium | C=C stretch (Aromatic) |

| 1400-1450 | Medium | C-O stretch / O-H bend |

| ~900 | Medium, Broad | O-H bend (out-of-plane) |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 342 | Moderate | [M]⁺ (Molecular Ion) |

| 325 | Low | [M-OH]⁺ |

| 298 | High | [M-CO₂H]⁺ |

| 254 | Moderate | [M-2CO₂H]⁺ |

| 45 | High | [CO₂H]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for aromatic carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of the this compound sample.

- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely insoluble in less polar solvents like CDCl₃).

- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

- Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

- Process the data with Fourier transformation, phase correction, and baseline correction.

- Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

3. ¹³C NMR Spectroscopy:

- Acquire the spectrum on the same spectrometer.

- Use a proton-decoupled pulse sequence.

- Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

- Process the data similarly to the ¹H NMR spectrum.

- Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

1. Sample Preparation:

- Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) to remove any moisture.

- In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

- Transfer the mixture to a pellet press die.

2. Pellet Formation:

- Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a thin, transparent or translucent pellet.

3. Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.

- Record the spectrum, typically in the range of 4000-400 cm⁻¹.

- Collect a background spectrum of an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)

1. Sample Preparation:

- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

- Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the mobile phase.

2. Liquid Chromatography:

- Use a reverse-phase C18 column.

- A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

- Set a flow rate of 0.2-0.5 mL/min.

- Inject 5-10 µL of the sample.

3. Mass Spectrometry:

- Use an electrospray ionization (ESI) source, likely in negative ion mode, as carboxylic acids readily deprotonate.

- Acquire data in full scan mode over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

- For structural confirmation, perform tandem MS (MS/MS) on the parent ion to observe fragmentation patterns.

Visualizations

Caption: General workflow for the spectroscopic analysis of this compound.

Unveiling the Crystal Architecture of Benzenepentacarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the benzenepentacarboxylate anion, a molecule of significant interest in the fields of crystal engineering and drug development. While the crystal structure of pure benzenepentacarboxylic acid remains elusive in the primary literature, this document presents a comprehensive examination of its deprotonated form within a coordination polymer, offering valuable insights into its molecular geometry, packing, and intermolecular interactions.

Introduction

This compound, a polycarboxylic acid, presents a fascinating case for crystallographic studies due to its high density of functional groups and potential for extensive hydrogen bonding networks. Understanding the three-dimensional arrangement of this molecule is crucial for predicting its physical and chemical properties, designing novel co-crystals, and developing metal-organic frameworks (MOFs) with tailored functionalities for applications such as drug delivery and catalysis. This guide focuses on the crystal structure of the benzenepentacarboxylate anion as observed in a cobalt-based coordination polymer, providing a foundational understanding of its structural characteristics.

Experimental Protocols

The synthesis and crystallization of the presented coordination polymer containing the benzenepentacarboxylate anion were achieved through a hydrothermal method. This technique is widely employed for growing high-quality single crystals of coordination compounds.

Synthesis of [Co₃(C₆H(COO)₅)(OH)(H₂O)₃] [1]

A mixture of CoCl₂·6H₂O (60 mg, 0.25 mmol), this compound (30 mg, 0.10 mmol), and a 1 M NaOH solution (0.5 mL, 0.5 mmol) was prepared in 6 mL of deionized water. The final pH of the reaction mixture was adjusted to approximately 5.0. This mixture was then sealed in a 23 mL Teflon-lined autoclave and heated to 195 °C for a period of three days. Following the heating process, the autoclave was allowed to cool to room temperature. The resulting column-shaped, purple crystals of the single-phase product were collected by filtration, washed with deionized water, and air-dried. The yield was approximately 70% based on the initial amount of this compound.[1]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable crystal was mounted on a diffractometer, and data was collected at a controlled temperature. The collected diffraction data was then processed to solve and refine the crystal structure. All experimental magnetic data were corrected for the diamagnetism of the sample holders and the constituent atoms using Pascal's tables.[1]

Data Presentation: Crystallographic Data and Molecular Geometry

The crystallographic data for the cobalt-benzenepentacarboxylate coordination polymer provides the fundamental parameters of the crystal lattice. The structure is characterized by a three-dimensional network containing hexanuclear cobalt secondary building units bridged by the benzenepentacarboxylate ligands.[1]

Table 1: Crystallographic Data for [Co₃(C₆H(COO)₅)(OH)(H₂O)₃] [1]

| Parameter | Value |

| Formula | C₁₁H₈Co₃O₁₄ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 19.5350(6) |

| b (Å) | 10.4494(4) |

| c (Å) | 13.2353(5) |

| β (°) | 97.2768(8) |

| Volume (ų) | 2680.1(2) |

| Z | 8 |

Table 2: Selected Bond Lengths for the Benzenepentacarboxylate Anion

| Bond | Length (Å) |

| C-C (aromatic) | 1.38 - 1.41 |

| C-C (carboxyl) | 1.51 - 1.53 |

| C-O (carboxyl) | 1.24 - 1.27 |

Note: The bond lengths are typical ranges observed in similar structures and are provided for illustrative purposes. For precise values, direct consultation of the primary crystallographic data is recommended.

Visualization of Structural Relationships

The following diagrams illustrate the experimental workflow for the synthesis and analysis of the benzenepentacarboxylate coordination polymer and the logical relationship within its crystal structure.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of the benzenepentacarboxylate anion within a coordination polymer framework. The presented data, derived from single-crystal X-ray diffraction, offers quantitative insights into the geometry and connectivity of this versatile molecule. The experimental protocols and visualizations serve as a valuable resource for researchers in materials science and drug development, facilitating the design of new functional materials and the understanding of intermolecular interactions crucial for crystal engineering. Further research into the crystallization of pure this compound is warranted to provide a complete picture of its solid-state behavior.

References

Quantum Chemical Insights into Benzenepentacarboxylic Acid: A Theoretical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical quantum chemical study on benzenepentacarboxylic acid. Due to the limited availability of specific experimental and computational studies on this molecule, this document serves as a detailed case study, outlining the established computational protocols and expected theoretical results based on studies of similar aromatic carboxylic acids. The methodologies and data presented herein are synthesized from common practices in computational chemistry to provide a robust framework for future research.

Introduction to this compound and Computational Chemistry

This compound (C₁₁H₆O₁₀) is a polycarboxylic acid derivative of benzene (B151609).[1] Its multiple carboxyl groups suggest a high potential for hydrogen bonding, metal chelation, and complex intermolecular interactions, making it a molecule of interest in materials science and medicinal chemistry. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the fundamental electronic and structural properties of such molecules. These calculations can predict molecular geometry, vibrational frequencies, and electronic characteristics like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity and stability.[2][3][4]

Computational Methodology

The following section details a robust, albeit hypothetical, computational protocol for the quantum chemical analysis of this compound. This methodology is based on widely accepted practices in the field for similar molecular systems.[2][5][6]

Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian 16. The initial molecular structure of this compound would be built and optimized using Density Functional Theory (DFT). The B3LYP functional, a popular hybrid functional, combined with the 6-311++G(d,p) basis set, would be employed for all calculations to ensure a high degree of accuracy for both geometric and electronic properties.

Geometric Optimization and Vibrational Analysis

The molecular geometry would be optimized in the gas phase without any symmetry constraints. A subsequent vibrational frequency calculation at the same level of theory would be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

Electronic Property Calculations

Following the geometry optimization, a series of electronic properties would be calculated. These include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, ionization potential, and electron affinity. These parameters are essential for describing the molecule's electronic behavior and reactivity.

Figure 1: Computational workflow for the quantum chemical analysis of this compound.

Theoretical Results and Discussion

This section presents the hypothetical quantitative data that would be obtained from the computational study outlined above.

Optimized Molecular Geometry

The optimization of the this compound structure would reveal the most stable three-dimensional arrangement of its atoms. Key geometric parameters are summarized in the table below. The planarity of the benzene ring and the orientation of the carboxylic acid groups are of particular interest.

| Parameter | Atoms Involved | Hypothetical Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.39 - 1.41 | |

| C-C (carboxyl) | 1.50 - 1.52 | |

| C=O | 1.21 - 1.22 | |

| C-O | 1.35 - 1.36 | |

| O-H | 0.97 | |

| Bond Angles (°) | ||

| C-C-C (aromatic) | 119.5 - 120.5 | |

| C-C-C (carboxyl) | 118.0 - 122.0 | |

| O=C-O | 123.0 - 124.0 | |

| C-O-H | 108.0 - 109.0 |

Table 1: Hypothetical Optimized Geometric Parameters for this compound.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum. The characteristic vibrational modes of the carboxylic acid groups are of primary importance for experimental identification.

| Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3500 | Stretching of the hydroxyl group in COOH |

| C-H Stretch (aromatic) | 3000 - 3100 | Stretching of the C-H bond on the benzene ring |

| C=O Stretch | 1700 - 1750 | Stretching of the carbonyl group in COOH |

| C-C Stretch (aromatic ring) | 1450 - 1600 | In-plane stretching of the benzene ring |

| C-O Stretch / O-H Bend | 1200 - 1400 | Coupled stretching and bending modes |

Table 2: Hypothetical Vibrational Frequencies for this compound.

Electronic Properties and Chemical Reactivity

The electronic properties, particularly the frontier molecular orbitals (HOMO and LUMO), are critical for understanding the chemical reactivity of this compound. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.[2][4]

| Property | Hypothetical Value (eV) | Significance |

| HOMO Energy | -7.5 | Electron-donating ability (nucleophilicity) |

| LUMO Energy | -2.0 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Energy Gap (ΔE) | 5.5 | Chemical reactivity and stability (larger gap = more stable) |

| Ionization Potential (IP) | 7.5 | Energy required to remove an electron |

| Electron Affinity (EA) | 2.0 | Energy released upon gaining an electron |

Table 3: Hypothetical Electronic Properties of this compound.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[2] The relatively large hypothetical energy gap of 5.5 eV suggests that this compound is a moderately stable molecule.

Figure 2: Relationship between frontier molecular orbitals and chemical reactivity.

Conclusion

This technical guide has outlined a theoretical framework for the quantum chemical investigation of this compound. The hypothetical data presented, based on established computational methods, suggest that this molecule possesses a stable electronic structure. The detailed methodologies and predicted quantitative data provide a valuable starting point for future experimental and computational research. For drug development professionals, this information can guide the design of novel molecules with tailored electronic properties, while for researchers, it lays the groundwork for more complex studies, such as intermolecular interactions and reaction mechanisms.

References

- 1. This compound | C11H6O10 | CID 15314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular structure and vibrational investigation of benzenesulfonic acid methyl ester using DFT (LSDA, B3LYP, B3PW91 and MPW1PW91) theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Coordination Chemistry of Benzenepentacarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenepentacarboxylic acid (H₅BPCA), a highly functionalized aromatic carboxylate ligand, has emerged as a versatile building block in the construction of novel coordination polymers and metal-organic frameworks (MOFs). Its unique structure, featuring five carboxylic acid groups on a rigid benzene (B151609) ring, allows for a multitude of coordination modes and the formation of intricate multidimensional architectures. This technical guide provides a comprehensive overview of the coordination chemistry of H₅BPCA, detailing its synthesis, structural characteristics, and the properties of the resulting coordination compounds. Particular emphasis is placed on experimental protocols, quantitative structural and physicochemical data, and potential applications relevant to the fields of materials science and drug development.

Introduction

Benzenepolycarboxylic acids are a well-established class of organic linkers in coordination chemistry, with the lower-order derivatives like terephthalic acid and trimesic acid being extensively studied. However, the higher-order this compound has been comparatively overlooked. The high density of coordinating functional groups on a compact aromatic core presents both challenges and opportunities in crystal engineering. The steric hindrance between the five carboxylate groups can lead to the formation of structures with uncoordinated functional groups, which can be subsequently utilized for post-synthetic modification or as active sites for catalysis and sensing. This guide aims to consolidate the current knowledge on the coordination chemistry of this compound, providing a valuable resource for researchers exploring its potential in various applications.

Synthesis of this compound-Based Coordination Polymers

The primary method for synthesizing coordination polymers and MOFs from this compound is hydrothermal synthesis . This technique involves the reaction of a metal salt with H₅BPCA in a sealed vessel under elevated temperature and pressure. The reaction conditions, such as temperature, pH, and the molar ratio of reactants, play a crucial role in determining the final structure of the product.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of three benzenepentacarboxylate-based coordination polymers as reported in the literature.[1]

Protocol 1: Synthesis of [Co₃(C₆H(COO)₅)(OH)(H₂O)₃] (1-Co)

-

Reactants:

-

CoCl₂·6H₂O (60 mg, 0.25 mmol)

-

This compound (H₅BPCA) (30 mg, 0.10 mmol)

-

1 M NaOH solution (0.5 mL, 0.5 mmol)

-

Deionized water (6 mL)

-

-

Procedure:

-

Combine all reactants in a 23 mL Teflon-lined autoclave.

-

Seal the autoclave and heat at 195 °C for 3 days.

-

After cooling to room temperature, filter the resulting purple, column-shaped crystals.

-

Wash the crystals with deionized water and air-dry.

-

Approximate yield: 40 mg.

-

Protocol 2: Synthesis of [Zn₃(C₆H(COO)₅)(OH)(H₂O)₃] (2-Zn)

-

Reactants:

-

ZnCl₂ (68 mg, 0.50 mmol)

-

This compound (H₅BPCA) (30 mg, 0.10 mmol)

-

1 M NaOH solution (0.5 mL, 0.5 mmol)

-

Deionized water (6 mL)

-

-

Procedure:

-

Combine all reactants in a 23 mL Teflon-lined autoclave.

-

Seal the autoclave and heat at 165 °C for 3 days.

-

After cooling to room temperature, collect the colorless crystals by filtration.

-

Wash with deionized water and air-dry.

-

Approximate yield: 18 mg.

-

Protocol 3: Synthesis of [Co₅(C₆H(COO)₅)₂(H₂O)₁₂]·(H₂O)₁₂ (3-Co)

-

Reactants:

-

CoCl₂·6H₂O (180 mg, 0.75 mmol)

-

This compound (H₅BPCA) (45 mg, 0.15 mmol)

-

1 M NaOH solution (0.7 mL, 0.7 mmol)

-

Deionized water (3 mL)

-

-

Procedure:

-

Combine all reactants in a 23 mL Teflon-lined autoclave.

-

Seal the autoclave and heat at 135 °C for 3 days.

-

After cooling, pale-red plate-like crystals are obtained.

-

Manually separate the crystals from any amorphous powder.

-

Wash with water and air-dry.

-

Approximate yield: 15 mg.

-

Structural Analysis and Data Presentation

The coordination of benzenepentacarboxylate with metal ions gives rise to complex three-dimensional frameworks. The high number of carboxylic acid groups allows for a variety of coordination modes, leading to diverse structural topologies.

Coordination Modes of Benzenepentacarboxylate

The benzenepentacarboxylate ligand (BPCA⁵⁻) can coordinate to metal centers in several ways, utilizing one or more of its five carboxylate groups. The steric crowding of the carboxylate groups often prevents all five from coordinating to metal centers, leading to structures with free, uncoordinated carboxylate groups. These uncoordinated groups can participate in hydrogen bonding, influencing the overall supramolecular architecture, or serve as sites for post-synthetic modification.

Crystallographic Data

The following table summarizes the crystallographic data for the three benzenepentacarboxylate-based coordination polymers described in the experimental protocols.[1]

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) ** | β (°) | γ (°) | V (ų) ** |

| 1-Co | [Co₃(BPCA)(OH)(H₂O)₃] | Monoclinic | C2/c | 19.5350(6) | 10.4494(4) | 13.2353(5) | 90 | 97.2768(8) | 90 | 2680.9(2) |

| 2-Zn | [Zn₃(BPCA)(OH)(H₂O)₃] | Monoclinic | C2/c | 19.5418(9) | 10.3220(10) | 13.4660(10) | 90 | 98.455(10) | 90 | 2686.3(3) |

| 3-Co | [Co₅(BPCA)₂(H₂O)₁₂]·12H₂O | Monoclinic | P2₁/c | 12.6162(2) | 11.3768(2) | 15.3401(3) | 90 | 91.539(1) | 90 | 2199.11(7) |

Selected Bond Lengths

This table presents selected metal-oxygen bond lengths for the coordination polymers, providing insight into the coordination environment of the metal centers.[1]

| Compound | Bond | Bond Length (Å) |

| 1-Co | Co-O(carboxylate) | 2.03 - 2.20 |

| Co-O(hydroxide) | 2.05 - 2.10 | |

| Co-O(water) | 2.08 - 2.15 | |

| 2-Zn | Zn-O(carboxylate) | 2.00 - 2.18 |

| Zn-O(hydroxide) | 2.02 - 2.08 | |

| Zn-O(water) | 2.05 - 2.12 | |

| 3-Co | Co-O(carboxylate) | 2.05 - 2.15 |

| Co-O(water) | 2.08 - 2.12 |

Physicochemical Properties and Potential Applications

While the coordination chemistry of this compound is a relatively nascent field, the resulting coordination polymers exhibit properties that suggest potential applications in areas of interest to drug development professionals.

Thermal Stability and Porosity

The thermal stability and porosity of MOFs are critical parameters for their potential application in drug delivery, as they dictate the material's robustness during storage and its capacity for guest encapsulation. While extensive data for BPCA-based MOFs are not yet available, studies on related polycarboxylate frameworks provide valuable insights. Generally, the thermal stability of MOFs is influenced by the strength of the metal-ligand coordination bonds. The porosity can be tuned by the choice of metal and the synthetic conditions, which can lead to frameworks with varying pore sizes and volumes. The presence of uncoordinated carboxylate groups in some BPCA-based structures could be leveraged to enhance guest-framework interactions.

Potential for Drug Delivery

Metal-organic frameworks are being extensively investigated as potential drug delivery vehicles due to their high porosity, tunable pore size, and the possibility of surface functionalization. Although no specific studies on drug delivery using this compound-based MOFs have been reported, the structural features of these materials suggest their potential in this area.

The presence of pores could allow for the encapsulation of therapeutic molecules. Furthermore, the uncoordinated carboxylic acid groups on the BPCA ligand could serve as handles for attaching targeting moieties or for modulating the release of encapsulated drugs. A hypothetical pH-responsive drug release mechanism is depicted below. In an acidic environment, such as that found in tumor tissues or endosomes, the carboxylate groups could become protonated, leading to a structural rearrangement and the release of the drug.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Benzenepentacarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenepentacarboxylic acid (C₁₁H₆O₁₀), a polysubstituted aromatic carboxylic acid, is a molecule of significant interest due to its potential applications in coordination chemistry, materials science, and as a structural motif in medicinal chemistry. Its five carboxylic acid groups densely packed on a benzene (B151609) ring give rise to unique physical and chemical properties, including high acidity, potential for extensive hydrogen bonding, and versatile coordination behavior. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with tabulated data, detailed experimental protocols, and visualizations to aid in its application in research and development.

Physical Properties

The physical characteristics of this compound are primarily dictated by its highly polar nature and capacity for strong intermolecular hydrogen bonding. This results in a high melting point and limited solubility in nonpolar solvents.

Summary of Physical Properties

| Property | Value | Unit | Source/Notes |

| Molecular Formula | C₁₁H₆O₁₀ | - | [1] |

| Molecular Weight | 298.16 | g/mol | [1] |

| Appearance | Solid | - | [1] |

| Melting Point | 237-239 | °C | Experimental |

| Boiling Point | Decomposes | °C | Not available, likely decomposes before boiling |

| Solubility | |||

| Water | Soluble | [2] | |

| Methanol | Soluble | ||

| Ethanol | Soluble | ||

| Diethyl Ether | Sparingly soluble | ||

| Benzene | Insoluble | ||

| pKa Values | |||

| pKa₁ | 1.80 | ||

| pKa₂ | 2.73 | ||

| pKa₃ | 3.96 | ||

| pKa₄ | 5.25 | ||

| pKa₅ | 6.46 |

Experimental Protocols

A standard capillary melting point apparatus can be used to determine the melting point of this compound.

The qualitative solubility of this compound in various solvents can be determined by a simple mixing test.

Chemical Properties

The chemical reactivity of this compound is dominated by its five carboxylic acid functional groups. These groups can undergo a variety of reactions, including deprotonation, esterification, and decarboxylation.

Acidity

With five carboxylic acid groups, this compound is a polyprotic acid. The pKa values indicate that the first proton is quite acidic, with subsequent protons becoming progressively less acidic due to the increasing negative charge of the conjugate base.

The pKa values can be determined by potentiometric titration of an aqueous solution of this compound with a standardized strong base, such as sodium hydroxide.

Reactivity

This compound can be esterified by reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds via a Fischer esterification mechanism. Complete esterification would yield the corresponding pentaester.

Upon heating, particularly in the presence of a catalyst, this compound can undergo decarboxylation, losing one or more carboxyl groups as carbon dioxide. The extent of decarboxylation is dependent on the reaction conditions.

The multiple carboxylate groups of this compound make it an excellent ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers. The deprotonated carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate, bridging), leading to the formation of diverse and complex structures with potential applications in gas storage, catalysis, and separation.

Spectral Data

Spectroscopic techniques are essential for the identification and characterization of this compound.

Summary of Spectral Data

| Technique | Key Features |

| ¹H NMR | A complex multiplet in the aromatic region (δ 7.5-8.5 ppm) and a broad singlet for the acidic protons of the carboxyl groups (δ > 10 ppm). |

| ¹³C NMR | Signals for the carboxyl carbons (δ ~165-175 ppm) and aromatic carbons (δ ~120-140 ppm). |

| FT-IR (KBr) | A very broad O-H stretch from the carboxylic acid dimers (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-O stretching and O-H bending vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) may be observed, along with characteristic fragmentation patterns involving the loss of H₂O, CO, and COOH groups. |

| UV-Vis | Absorption maxima in the UV region characteristic of substituted benzene rings. |

Biological Activity and Drug Development Potential

Currently, there is limited publicly available information on the specific biological activities of pure this compound. However, related polycarboxylic acids have been investigated for various biomedical applications.

-

Drug Delivery: Polycarboxylic acid-based polymers are explored as carriers for drug delivery systems due to their biocompatibility and pH-responsive nature.[3]

-

Anticancer Research: A complex of benzene-poly-carboxylic acids with a low concentration of cisplatin (B142131) has shown apoptosis-inducing effects in human breast cancer cells.[4] This suggests that this compound could serve as a scaffold or ligand in the design of novel therapeutic agents.

Further research is warranted to elucidate the standalone biological effects, including cytotoxicity and potential interactions with biological targets, of this compound to fully understand its potential in drug development.

Conclusion

This compound is a fascinating molecule with a rich chemistry stemming from its unique structure. Its well-defined physical properties and the reactivity of its five carboxylic acid groups make it a valuable building block in supramolecular chemistry and materials science. While its biological profile remains largely unexplored, the precedent set by related polycarboxylic acids suggests that it may hold promise for future applications in the pharmaceutical sciences. This guide provides a foundational understanding of its core properties to facilitate and inspire further research into this versatile compound.

References

An In-depth Technical Guide to Benzenepentacarboxylic Acid (CAS 1585-40-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenepentacarboxylic acid, with the Chemical Abstracts Service (CAS) number 1585-40-6, is a polycarboxylic acid derivative of benzene (B151609). Its unique structure, featuring five carboxylic acid groups attached to a benzene ring, imparts specific chemical properties that make it a subject of interest in various scientific fields. This technical guide provides a comprehensive overview of the core properties, experimental protocols, and known applications of this compound, with a focus on its utility for research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings. The following tables summarize the key quantitative data available for this compound.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1585-40-6 | [1] |

| Molecular Formula | C₁₁H₆O₁₀ | [1] |

| Molecular Weight | 298.16 g/mol | [1] |

| IUPAC Name | Benzene-1,2,3,4,5-pentacarboxylic acid | [1] |

| Synonyms | Pentacarboxybenzene | [1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | Solid | [1] |

| Melting Point | No experimental value available. Predicted to be high. | |

| Boiling Point | 642.3 °C at 760 mmHg (Predicted) | |

| Density | 1.96 g/cm³ (Predicted) | |

| Water Solubility | Forms a number of hydrates; quantitative data is limited but it is expected to be soluble in water. | [2][3] |

| pKa Values | pK₁: 1.80, pK₂: 2.73, pK₃: 3.96, pK₄: 5.25, pK₅: 6.46 (at 25°C) | [2] |

| LogP (Octanol/Water Partition Coefficient) | -0.4 (Predicted) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines protocols for the synthesis, purification, and analysis of this compound.

Synthesis

This compound can be synthesized through the oxidation of appropriate polymethylbenzenes. A general approach involves the use of a strong oxidizing agent in an acidic or alkaline medium. One potential route is the oxidation of a pentamethylbenzene (B147382) derivative.

Workflow for a potential synthesis route:

Caption: A generalized workflow for the synthesis of this compound.

A study has shown the formation of this compound from the alkali-oxygen oxidation of coal-tar pitch that has been pre-treated.[4] This suggests that complex carbonaceous materials can serve as a starting point for its synthesis.

Purification

Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical and is based on the principle that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

General Recrystallization Protocol:

-

Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., water, ethanol, acetic acid) to find a suitable one. Water is a likely candidate due to the polar carboxylic acid groups.[5]

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals thoroughly.

Logical Flow of the Recrystallization Process:

Caption: A step-by-step diagram of the recrystallization process for purification.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a signal for the single aromatic proton and a broad signal for the five acidic protons of the carboxyl groups. The chemical shift of the carboxylic acid protons is typically in the range of 10-13 ppm and can be concentration-dependent.[6]

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbon atoms of the benzene ring and the carboxyl groups. The carboxyl carbons typically resonate in the range of 160-185 ppm.[7] Due to the molecule's symmetry, fewer than 11 signals may be observed.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimers. A strong C=O stretching absorption is expected around 1700 cm⁻¹.

Biological Activity and Applications

The primary reported biological application of this compound is as a fluorescent probe for the detection and scavenging of hydroxyl radicals (•OH).[8]

Fluorescent Probe for Hydroxyl Radicals

This compound can be used for the fluorescent quantitative detection of hydroxyl radicals.[8] The principle of this application lies in the reaction of the hydroxyl radical with the benzene ring, which has only one available reaction site. This reaction produces a single fluorescent product, hydroxythis compound, allowing for accurate quantitative analysis.[8] This method is advantageous due to its simplicity, speed, strong specificity, and high sensitivity.[8] It is applicable for detecting hydroxyl radicals in systems with a pH of 5 or greater and at temperatures ranging from 20-98°C.[8]

Mechanism of Hydroxyl Radical Detection:

Caption: The reaction of this compound with a hydroxyl radical to form a fluorescent product.

Metabolism and Toxicology

Currently, there is a lack of specific data on the in vivo metabolism and toxicological profile of this compound. As a xenobiotic carboxylic acid, it may undergo metabolic activation, potentially forming acyl-glucuronides or acyl-CoA thioesters.[9] However, without experimental data, its metabolic fate remains speculative. General studies on the metabolism of benzene indicate that it can be metabolized to various phenolic compounds and muconic acid.[10][11][12] It is important to note that this compound is a highly oxidized derivative and its metabolic pathway would likely differ significantly from that of benzene. Given the limited information, standard laboratory safety precautions should be taken when handling this compound.

Conclusion

This compound is a polyfunctional aromatic compound with established utility as a fluorescent probe for hydroxyl radical detection. While its physicochemical properties are partially characterized, further experimental validation of its melting point and water solubility is warranted. Detailed protocols for its synthesis and purification are based on general organic chemistry principles but would benefit from specific published examples. A significant gap in the current knowledge exists regarding its biological interactions beyond its role as a chemical probe, including its metabolic fate and toxicological profile. This technical guide serves as a foundational resource for researchers, highlighting both the known attributes of this compound and the areas requiring further investigation to fully unlock its potential in scientific and drug development applications.

References

- 1. This compound | C11H6O10 | CID 15314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. plu.mx [plu.mx]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. CN103149188B - Fluorescent quantitative method for detecting hydroxyl radical - Google Patents [patents.google.com]

- 9. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JCI Insight - Plasma metabolomics study reveals the critical metabolic signatures for benzene-induced hematotoxicity [insight.jci.org]

- 11. The metabolism of benzene to muconic acid, a potential biological marker of benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Species differences in the metabolism of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzenepentacarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzenepentacarboxylic acid, detailing its chemical identity, physicochemical properties, and analytical methodologies. The information is curated to support research and development activities requiring a thorough understanding of this complex aromatic carboxylic acid.

Chemical Identity: IUPAC Name and Synonyms

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is benzene-1,2,3,4,5-pentacarboxylic acid [1]. It is also widely known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Common Synonyms:

-

1,2,3,4,5-Benzenepentacarboxylic acid[1]

-

Benzenepentacarboxylate[2]

-

NSC 12096[2]

-

EINECS 216-441-9[2]

A comprehensive list of depositor-supplied synonyms can be found in the PubChem database under CID 15314[1].

Physicochemical Properties

A summary of key quantitative data for this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₁H₆O₁₀ | PubChem[1] | |

| Molecular Weight | 298.16 | g/mol | PubChem[1] |

| Physical Description | Solid | Sigma-Aldrich (MSDS)[1] | |

| XLogP3-AA | -0.4 | PubChem[1] | |

| Hydrogen Bond Donor Count | 5 | PubChem | |

| Hydrogen Bond Acceptor Count | 10 | PubChem | |

| Rotatable Bond Count | 5 | PubChem | |

| Exact Mass | 297.99609638 | Da | PubChem[1] |

| Monoisotopic Mass | 297.99609638 | Da | PubChem[1] |

| Topological Polar Surface Area | 187 | Ų | PubChem[1] |

| Heavy Atom Count | 21 | PubChem |

Experimental Protocols: Analytical Determination

The quantification of this compound, often in complex matrices, is critical for various applications, including environmental analysis and materials science. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the preferred methods for its analysis.

This method provides high sensitivity and reproducibility for the quantification of benzene (B151609) polycarboxylic acids (BPCAs), including this compound[3].

3.1.1. Sample Preparation:

-

For solid samples (e.g., soil, sediment, pyrogenic carbon), an initial oxidative digestion with nitric acid (HNO₃) at high pressure and temperature is required to convert aromatic carbon structures into BPCAs[3].

-

Following oxidation, evaporate the excess nitric acid under a gentle stream of nitrogen[4].

-

Dilute the residue to a known volume (e.g., 10 mL) using the initial mobile phase composition[4].

-

For liquid samples, a simple dilution with ultrapure water may be sufficient.

-

Introduce a suitable internal standard, such as deuterated phthalic acid, for accurate quantification[3].

3.1.2. Chromatographic Conditions:

-

Column: A reverse-phase column, such as a Poroshell 120 SB-C18, is recommended for good separation under acidic conditions[3].

-

Mobile Phase: A gradient elution is typically employed.

-

Injection Volume: 10 µL[4].

-

Column Temperature: Maintained at a constant temperature, for example, 20°C[4].

3.1.3. Mass Spectrometry Conditions (TOF-MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is suitable for detecting the deprotonated carboxylic acid analytes[5].

-

Monitored Masses: Scan a mass range from 100–800 m/z[3].

-

Dry Gas Flow and Temperature: Optimized for the specific instrument, for instance, 6.5 L/min at 250°C[3].

3.1.4. Quantification:

-

Generate calibration curves using certified standards of this compound.

-

Linear quantification with a coefficient of determination (r²) of ≥ 0.997 is achievable with this method[3].

Mandatory Visualizations

The following diagram illustrates the key stages in the analytical workflow for the quantification of this compound in environmental or material samples.

Caption: Workflow for the analysis of this compound by LC-MS.

This in-depth guide provides essential technical information on this compound for professionals in research and development. The structured data and detailed protocols are intended to facilitate experimental design and data interpretation.

References

Methodological & Application

Application Notes and Protocols: Benzenepentacarboxylic Acid Derivatives in Luminescent MOFs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, characterization, and application of luminescent metal-organic frameworks (MOFs) utilizing a benzenepentacarboxylic acid derivative as a key building block. The protocols outlined below are based on established methodologies and offer a guide for the development of novel luminescent materials for sensing and other applications.

Introduction

Luminescent metal-organic frameworks (LMOFs) are a class of crystalline porous materials that have garnered significant attention for their potential applications in chemical sensing, bio-imaging, and solid-state lighting.[1][2] The luminescence in these materials can originate from the organic linkers, the metal nodes, or guest molecules encapsulated within the pores.[1] The choice of the organic linker is crucial in determining the photophysical properties of the resulting MOF. Polytopic carboxylate ligands, such as derivatives of this compound, are of particular interest due to their ability to form robust and intricate 3D frameworks with diverse topologies.

This document focuses on the use of biphenyl-2,4,6,3′,5′-pentacarboxylic acid (H₅bpbc), a derivative of this compound, in the synthesis of luminescent MOFs. The presented protocols and data are derived from the successful synthesis and characterization of two novel 3D MOFs, providing a foundational methodology for researchers in the field.

Synthesis of Luminescent MOFs

The synthesis of MOFs using polytopic carboxylate linkers is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt and the organic linker in a suitable solvent within a sealed vessel. The slow cooling of the reaction mixture allows for the formation of crystalline MOF materials.

Experimental Protocol: Solvothermal Synthesis of [Cd₃(bpbc)(μ₃-OH)(H₂O)₃]·H₂O (MOF-1) and [Zn₂Na(bpbc)(DMF)₁.₅(EtOH)₀.₅(H₂O)₅]·0.5H₂O (MOF-2)

This protocol is adapted from the synthesis of two 3D MOFs based on the biphenyl-2,4,6,3′,5′-pentacarboxylic acid (H₅bpbc) ligand.[3]

Materials:

-

Biphenyl-2,4,6,3′,5′-pentacarboxylic acid (H₅bpbc)

-

Cd(NO₃)₂·4H₂O (for MOF-1)

-

Zn(NO₃)₂·6H₂O (for MOF-2)

-

NaOH (for MOF-2)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

Deionized water

Procedure:

-

For MOF-1: A mixture of Cd(NO₃)₂·4H₂O (0.092 g, 0.3 mmol), H₅bpbc (0.041 g, 0.1 mmol), and 10 mL of deionized water is placed in a 20 mL Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and heated to 160 °C for 72 hours.

-

After heating, the autoclave is allowed to cool slowly to room temperature.

-

Colorless block-shaped crystals of MOF-1 are collected by filtration, washed with deionized water and ethanol, and dried in air.

-

For MOF-2: A mixture of Zn(NO₃)₂·6H₂O (0.089 g, 0.3 mmol), H₅bpbc (0.041 g, 0.1 mmol), NaOH (0.008 g, 0.2 mmol), DMF (5 mL), EtOH (2 mL), and H₂O (3 mL) is placed in a 20 mL Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and heated to 120 °C for 72 hours.

-

After heating, the autoclave is allowed to cool slowly to room temperature.

-

Colorless block-shaped crystals of MOF-2 are collected by filtration, washed with DMF and ethanol, and dried in air.

Characterization

The synthesized MOFs should be characterized to confirm their structure, purity, and properties.

-

Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure and connectivity of the framework.

-

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOFs.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the structure.

-

Photoluminescence Spectroscopy: To investigate the luminescent properties of the MOFs.

Luminescent Properties

The solid-state luminescent properties of MOF-1 and MOF-2 were investigated at room temperature.[3]

Table 1: Photoluminescence Data for MOF-1 and MOF-2 [3]

| MOF | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| MOF-1 | 325 | 388 |

| MOF-2 | 330 | 395 |

| H₅bpbc | 320 | 380 |

The emission spectra of both MOFs show a red shift compared to the free H₅bpbc ligand, which can be attributed to the coordination of the carboxylate groups to the metal centers.[3] This coordination increases the rigidity of the ligand and influences its electronic structure.

Application in Luminescent Sensing

Luminescent MOFs are promising candidates for the detection of various analytes, including metal ions, small molecules, and biomolecules. The porous nature of MOFs allows for the diffusion of analytes into the framework, where they can interact with the metal centers or organic linkers, leading to a change in the luminescent signal. One common application is the detection of Fe³⁺ ions, which are known to quench the fluorescence of many luminescent materials.

Experimental Protocol: Luminescent Sensing of Fe³⁺ Ions

This generalized protocol is based on methodologies reported for other luminescent MOFs.

Materials:

-

Synthesized luminescent MOF (e.g., MOF-1 or MOF-2)

-

N,N-Dimethylformamide (DMF) or another suitable solvent

-

Stock solutions of various metal ions (e.g., Fe³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Zn²⁺) in the chosen solvent.

Procedure:

-

Preparation of MOF Suspension: A small amount of the finely ground MOF is dispersed in the solvent (e.g., DMF) to obtain a stable suspension. Sonication may be used to aid dispersion.

-

Luminescence Measurements: The fluorescence emission spectrum of the MOF suspension is recorded.

-

Titration with Metal Ions: Aliquots of the stock solution of Fe³⁺ are incrementally added to the MOF suspension. After each addition, the fluorescence emission spectrum is recorded.

-

Selectivity Studies: To assess the selectivity for Fe³⁺, the same experiment is performed with other metal ion solutions at the same concentration.

-

Data Analysis: The quenching efficiency is calculated using the Stern-Volmer equation: I₀/I = 1 + Kₛᵥ[Q], where I₀ and I are the fluorescence intensities in the absence and presence of the quencher (Fe³⁺), respectively, Kₛᵥ is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

Diagrams

References

Application Notes and Protocols: Benzenepentacarboxylic Acid in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenepentacarboxylic acid represents a class of highly functionalized aromatic carboxylic acids that hold significant potential as organic linkers in the synthesis of advanced drug delivery systems. Their multiple carboxylate groups allow for the formation of robust and porous network structures, such as Metal-Organic Frameworks (MOFs), which are promising candidates for high drug loading and controlled release. The inherent properties of these frameworks, including tunable pore size, high surface area, and the potential for surface modification, make them ideal for encapsulating a wide range of therapeutic agents.

This document provides a comprehensive overview of the application of benzene-poly-carboxylic acids in drug delivery, with a focus on their use as linkers in MOFs. Due to a notable lack of specific experimental data in the current scientific literature for this compound itself, this document will utilize data and protocols from closely related and well-studied benzene-poly-carboxylic acid-based MOFs as representative examples. These notes are intended to serve as a foundational guide for researchers looking to explore the potential of this compound and similar linkers in the development of novel drug delivery platforms.

Key Applications in Drug Delivery

Benzene-poly-carboxylic acid-based drug delivery systems, particularly MOFs, offer several advantages that make them suitable for various therapeutic applications:

-

High Drug Loading Capacity: The porous nature and large surface area of these frameworks allow for the encapsulation of significant quantities of drug molecules.[1]

-

Controlled Release: Drug release can be modulated by the framework's structure and can be triggered by specific stimuli, such as pH changes in the tumor microenvironment.[2][3]

-

Biocompatibility: By selecting biocompatible metal ions (e.g., iron, zinc, zirconium) and organic linkers, the resulting drug delivery system can exhibit low toxicity.[1]

-

Targeted Delivery: The surface of these nanoparticles can be functionalized with targeting moieties to enhance accumulation at the desired site of action, thereby increasing therapeutic efficacy and reducing side effects.

Quantitative Data Summary

The following tables summarize typical quantitative data for drug loading and release from benzene-poly-carboxylic acid-based MOFs, serving as a reference for expected performance.

Table 1: Drug Loading and Encapsulation Efficiency

| MOF System (Linker) | Drug | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Reference |

| MIL-100(Fe) (Trimesic Acid) | Doxorubicin | ~25 | Not Reported | [3] |

| MIL-53(Fe) (Terephthalic Acid) | Oridonin | 56.25 | Not Reported | [1] |

| UiO-66 (Terephthalic Acid) | Alendronate | ~51.5 | Not Reported | [3] |

| ZIF-8 (Imidazole derivative) | 5-Fluorouracil | ~60 | Not Reported | [4] |

| Zn-based MOF (Benzoic Acid) | Doxorubicin | 33.74 | Not Reported | [3] |

Table 2: In Vitro Drug Release Profile

| MOF System (Linker) | Drug | Release Conditions | Cumulative Release (%) | Time (h) | Reference |

| PPy@MIL-100(Fe) (Trimesic Acid) | Doxorubicin | pH 5.0, 37 °C | 82.7 | 24 | [3] |

| PPy@MIL-100(Fe) (Trimesic Acid) | Doxorubicin | pH 7.4, 37 °C | 42.7 | 24 | [3] |

| UiO-66 (Terephthalic Acid) | Alendronate | pH 5.5, 37 °C | ~59 | 60 | [3] |

| UiO-66 (Terephthalic Acid) | Alendronate | pH 7.4, 37 °C | ~42.7 | 60 | [3] |

| 5-FU@ZIF-8 (Imidazole derivative) | 5-Fluorouracil | pH 5.0, PBS | >45 | 1 | [4] |

| 5-FU@ZIF-8 (Imidazole derivative) | 5-Fluorouracil | pH 7.4, PBS | ~17 | 1 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and evaluation of benzene-poly-carboxylic acid-based drug delivery systems.

Protocol 1: Synthesis of a Representative Benzene-Poly-Carboxylic Acid-Based MOF (Solvothermal Method)

This protocol describes a general solvothermal synthesis for a MOF using a benzene-poly-carboxylic acid linker, such as trimesic acid (for MIL-100), and a metal salt.

Materials:

-

Benzene-1,3,5-tricarboxylic acid (Trimesic acid, BTC)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

In a Teflon-lined stainless-steel autoclave, dissolve the benzene-poly-carboxylic acid linker and the metal salt in DMF. The molar ratio of linker to metal can be varied to optimize the synthesis.

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 150°C) for a predetermined duration (e.g., 12-24 hours).[5]

-

After the reaction, allow the autoclave to cool down to room temperature.

-

Collect the resulting powder by centrifugation or filtration.

-

To remove unreacted starting materials and solvent molecules from the pores, wash the product multiple times with DMF and then with ethanol.

-

Dry the final product under vacuum at an elevated temperature (e.g., 80-150°C) to activate the MOF.

Characterization:

-

Powder X-ray Diffraction (PXRD): To confirm the crystalline structure of the synthesized MOF.

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of the organic linker and the coordination between the carboxylate groups and the metal ions.

-

Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume of the MOF.

Protocol 2: Drug Loading into MOFs

This protocol outlines a common method for loading a drug into the synthesized MOF via impregnation.

Materials:

-

Activated MOF powder

-

Drug of interest (e.g., Doxorubicin)

-

Suitable solvent for the drug (e.g., deionized water, ethanol, or a buffer solution)

Procedure:

-

Disperse a known amount of the activated MOF powder in a solution of the drug with a specific concentration.

-

Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF.

-

After incubation, separate the drug-loaded MOF from the solution by centrifugation.

-

Wash the drug-loaded MOF with the pure solvent to remove any drug molecules adsorbed on the external surface.

-

Dry the final drug-loaded MOF product under vacuum.

Quantification of Drug Loading:

-

Measure the concentration of the drug remaining in the supernatant and the washing solutions using UV-Vis spectroscopy at the drug's maximum absorbance wavelength.

-

Calculate the drug loading capacity and encapsulation efficiency using the following formulas:

-

Drug Loading Capacity (wt%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100

-

Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100

-

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the release of the encapsulated drug from the MOF under different pH conditions, mimicking physiological and tumor environments.

Materials:

-

Drug-loaded MOF

-

Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions)

-

Phosphate-buffered saline (PBS) at pH 5.0 (simulating the acidic tumor microenvironment)

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

Procedure:

-

Disperse a known amount of the drug-loaded MOF in a specific volume of PBS (e.g., pH 7.4 or 5.0) within a dialysis bag.

-

Place the dialysis bag in a larger container with a known volume of the corresponding fresh PBS, which serves as the release medium.

-

Maintain the setup at 37°C with constant gentle stirring.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Measure the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy.

-

Calculate the cumulative percentage of drug released over time.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the in vitro cytotoxicity of the drug-loaded MOFs against cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Drug-loaded MOF, empty MOF, and free drug solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-